3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole
Overview
Description
3,5-dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Tautomerism and Basicity of Isoxazoles : Studies on isoxazoles, such as 3,4-dimethyl-5-hydroxyisoxazole, have provided insights into their tautomerism in different solvents and their basicity. Such investigations help in understanding the chemical behavior of isoxazole derivatives, which is crucial for designing compounds with desired chemical properties (Boulton & Katritzky, 1961).
- Lithiation of Isoxazoles : The process of lithiation, where compounds like 3,5-dimethylisoxazole are transformed into their lithiated forms, has been explored for various methyl-substituted isoxazoles. This chemical transformation is significant for synthesizing acetic acids and exploring the reactivity of isoxazoles (Micetich, 1970).
Pharmacological Activities
- Immunosuppressive Properties : A series of isoxazole derivatives have been synthesized and evaluated for their immunosuppressive properties. Compounds showing potent immunosuppressive activities can be valuable in developing new therapeutic agents for treating immune-related disorders (Mączyński et al., 2018).
- Antimycobacterial Agents : Research on fused 1,2,4-triazole derivatives, including isoxazolo and thiazolo-triazoles, has demonstrated antimicrobial and antimycobacterial activities. Such studies are critical for identifying new compounds effective against Mycobacterium tuberculosis (Seelam et al., 2016).
Chemical Reactivity and Applications
- Metalation and Electrophilic Quenching : Explorations into the metalation and electrophilic quenching of isoxazoles provide pathways to synthesize thioalkyl derivatives. Understanding these reaction mechanisms is essential for developing synthetic strategies for functionalized isoxazoles (Balasubramaniam et al., 1990).
- Regioselectivity of Cycloadditions : Studies on the regioselectivity of 1,3-dipolar cycloadditions involving isoxazoles highlight the synthetic utility of these reactions in producing compounds with specific structural features. Such reactions are vital for synthesizing biologically active molecules (Zaki et al., 2016).
Mechanism of Action
Target of Action
Many nitrogen- and sulfur-containing heterocyclic compounds, including thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity . These compounds are often involved in interactions with various enzymes, receptors, and other proteins, which could potentially be their targets .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the compound and its target, which can alter the target’s structure or function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, often related to their biological activity . These can include pathways involved in cell growth, inflammation, and various disease processes .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antioxidant, and other effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the activity of similar compounds .
Properties
IUPAC Name |
3,5-dimethyl-4-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanylmethyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-10-13(11(2)21-19-10)8-22-15-17-18-16-20(15)14(9-23-16)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBUHJLXIFDVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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